molecular formula C14H20N2O4 B13636196 6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid

6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13636196
M. Wt: 280.32 g/mol
InChI Key: OXHADJLHICSUJG-UHFFFAOYSA-N
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Description

6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[25]octane-1-carboxylic acid typically involves multiple steps One common method includes the reaction of a suitable spirocyclic amine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure provides rigidity, which can influence the binding affinity and specificity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Uniqueness

6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to the presence of both the cyano and tert-butoxycarbonyl groups, which provide distinct reactivity and stability. The spirocyclic structure also contributes to its unique chemical and biological properties, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C14H20N2O4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16)8-14(13,9-15)10(17)18/h4-8H2,1-3H3,(H,17,18)

InChI Key

OXHADJLHICSUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C#N)C(=O)O

Origin of Product

United States

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